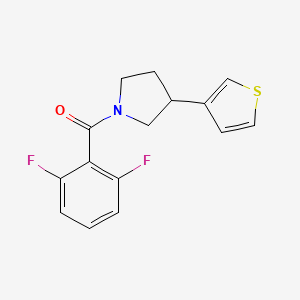
(2,6-Difluorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
The chemical reactions involving “(2,6-Difluorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone” are not explicitly mentioned in the available literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume .Applications De Recherche Scientifique
Pharmaceutical Research
This compound, due to its indole derivative structure, could be pivotal in the development of new pharmaceuticals. Indole derivatives are known for their broad spectrum of biological activities, including antiviral , anti-inflammatory , anticancer , and antimicrobial properties . The difluorophenyl group could potentially enhance these properties by increasing the compound’s stability and ability to interact with biological targets.
Agricultural Chemistry
Compounds with indole structures, like indole-3-acetic acid, play a role in plant growth as hormones . Derivatives of this compound could be explored for their potential use in enhancing plant growth or protecting crops from pests and diseases.
Photocatalysis
The compound’s structure indicates that it could be used as a photoinitiator in photocatalytic processes . This application could be valuable in the fields of coatings and adhesives, where initiating polymerization reactions with light can be more efficient and environmentally friendly than traditional methods.
Orientations Futures
The future directions for research on “(2,6-Difluorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards . This could lead to a better understanding of the compound and its potential applications.
Propriétés
IUPAC Name |
(2,6-difluorophenyl)-(3-thiophen-3-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NOS/c16-12-2-1-3-13(17)14(12)15(19)18-6-4-10(8-18)11-5-7-20-9-11/h1-3,5,7,9-10H,4,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLICJMHAZRMSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CSC=C2)C(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Difluorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


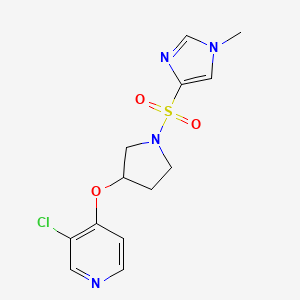
![6-(2-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2609315.png)
![2-(3-Bicyclo[3.1.0]hex-2-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2609317.png)
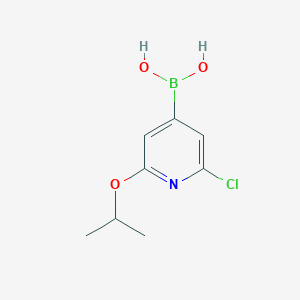
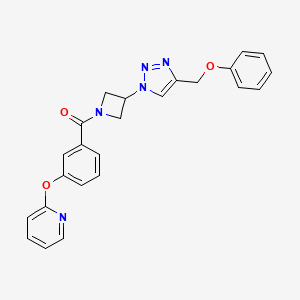



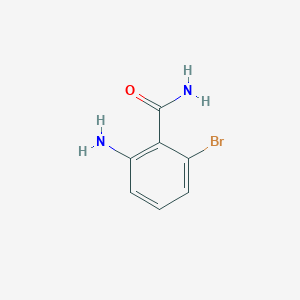
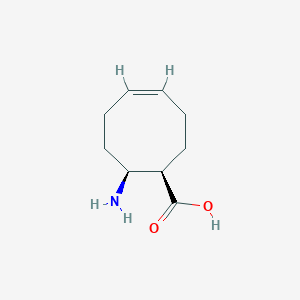
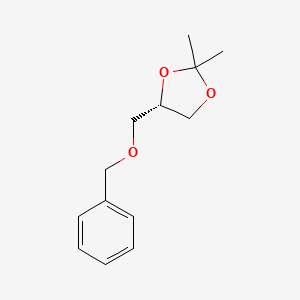
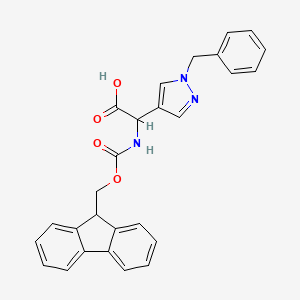
![2-chloro-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide](/img/structure/B2609330.png)